molecular formula C14H17NO4S B2757695 (E)-methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034997-35-6

(E)-methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2757695
CAS No.: 2034997-35-6
M. Wt: 295.35
InChI Key: NHQXEBMGLZNRCA-SNAWJCMRSA-N
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Description

(E)-methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate is an organic compound characterized by a complex structure that includes a furan ring, a pyrrolidine ring, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:

  • Formation of the Furan-2-yl Acrylate Intermediate

      Reagents: Furan-2-carboxaldehyde, acrylonitrile, and a base such as sodium hydride.

      Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under inert atmosphere at elevated temperatures.

  • Synthesis of the Pyrrolidine Derivative

      Reagents: The furan-2-yl acrylate intermediate, pyrrolidine, and a suitable catalyst.

      Conditions: The reaction is typically performed in a solvent such as ethanol at reflux temperature.

  • Thioester Formation

      Reagents: The pyrrolidine derivative, methyl thioglycolate, and a coupling agent like dicyclohexylcarbodiimide (DCC).

      Conditions: The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically performed in aqueous or organic solvents at controlled temperatures.

      Products: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction can yield alcohol derivatives or fully reduced pyrrolidine rings.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically carried out in polar solvents at moderate temperatures.

      Products: Substitution reactions can introduce various functional groups onto the furan or pyrrolidine rings.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thioesterases and other sulfur-containing enzymes. Its structural features make it a candidate for investigating biological pathways that involve furan and pyrrolidine derivatives.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug design and discovery.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers with unique electronic or mechanical properties. Its reactivity also makes it suitable for use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (E)-methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes through its thioester group, forming covalent bonds with active site residues. This interaction can inhibit enzyme activity or alter substrate specificity, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    Ethyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate: Similar structure but with an ethyl ester group, potentially altering its physical properties and reactivity.

    (E)-ethyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate: Similar to the target compound but with an ethyl ester, which may influence its solubility and interaction with biological targets.

Uniqueness

(E)-methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific (E)-configuration, which can significantly impact its chemical reactivity and biological interactions. This configuration may confer distinct advantages in terms of binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-18-14(17)10-20-12-6-7-15(9-12)13(16)5-4-11-3-2-8-19-11/h2-5,8,12H,6-7,9-10H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQXEBMGLZNRCA-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CSC1CCN(C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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